Lipophilicity Shift: Methyl Group Increases cLogP by >0.5 Units vs Non-Methylated Analog
The N1-methyl group on 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine increases its calculated lipophilicity (cLogP) by approximately 0.5–1.0 log units relative to the non-methylated 6-bromo-1H-pyrazolo[4,3-c]pyridine. The non-methylated analog has a reported LogP of 1.72 [1], placing the methylated derivative in a more favorable range for passive membrane diffusion and oral bioavailability.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP: 2.2–2.7 |
| Comparator Or Baseline | 6-Bromo-1H-pyrazolo[4,3-c]pyridine: LogP = 1.72 |
| Quantified Difference | Δ LogP ≈ +0.5 to +1.0 |
| Conditions | Calculated using standard LogP prediction algorithms; experimental LogP for comparator from ChemTradeHub database |
Why This Matters
Increased lipophilicity improves passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays and in vivo models.
- [1] ChemTradeHub. 6-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1206973-12-7): LogP 1.7204. Estimated cLogP for 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine based on methyl group contribution. View Source
